Diethoxyethyl succinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

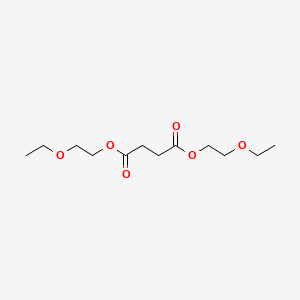

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-ethoxyethyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQUTKGVXGTROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)CCC(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021195 | |

| Record name | Bis(2-ethoxyethyl) butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26962-29-8 | |

| Record name | Diethoxyethyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026962298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethoxyethyl) butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHOXYETHYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1B8ZV94R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethoxyethyl succinate chemical properties and structure

An In-Depth Technical Guide to Diethoxyethyl Succinate: Properties, Synthesis, and Applications

Introduction

This compound, systematically known as bis(2-ethoxyethyl) butanedioate, is a synthetic diester of significant interest in various scientific and industrial fields.[1][2] Formed from succinic acid and 2-ethoxyethanol, this compound uniquely merges the chemical functionalities of an ester and an ether, granting it versatile properties.[3] Its excellent solvency, emollient characteristics, and favorable safety profile have established it as a valuable component in cosmetics, personal care products, and pharmaceutical formulations.[1][3][4]

The incorporation of the 2-ethoxyethyl group imparts distinct solubility characteristics, allowing for compatibility with both hydrophobic and hydrophilic systems.[3] This makes it an effective agent for creating stable and aesthetically pleasing formulations. Furthermore, with the growing emphasis on sustainable chemistry, the potential to derive the succinic acid precursor from bio-based fermentation processes positions this compound as a compound of interest for developing more environmentally considerate products.[3]

This guide serves as a technical resource for researchers, chemists, and formulation scientists, providing a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and key applications.

Chapter 1: Molecular Structure and Physicochemical Properties

The chemical identity and physical behavior of this compound are dictated by its molecular architecture. It is a symmetrical diester with two ethoxyethyl chains linked to a central succinate backbone.

Chemical Structure

The structure consists of a four-carbon dicarboxylic acid (succinic acid) core where both carboxylic acid groups are esterified with 2-ethoxyethanol.

Caption: Chemical structure of this compound.

Physicochemical Data

The key identifiers and properties of this compound are summarized below, providing essential information for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | Bis(2-ethoxyethyl) butanedioate | [1][5] |

| Synonyms | Bis(2-ethoxyethyl) succinate, Crodamol DES | [1][5] |

| CAS Number | 26962-29-8 | [1][3][5] |

| Molecular Formula | C₁₂H₂₂O₆ | [1][3][5] |

| Molecular Weight | 262.30 g/mol | [1][3][5] |

| Appearance | Colorless liquid | [1][4][6] |

| Boiling Point | 327.8 ± 22.0 °C (Predicted) | [3][4][7] |

| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [1][4][7] |

| Solubility | Soluble in oils, alcohols, and water (approx. 6-8%) | [6][8] |

| SMILES | CCOCCOC(=O)CCC(=O)OCCOCC | [1] |

| InChIKey | SWQUTKGVXGTROS-UHFFFAOYSA-N | [3][5] |

Chapter 2: Synthesis and Purification

The most common and industrially viable method for producing this compound is through the direct esterification of succinic acid with 2-ethoxyethanol.

Principle of Synthesis: Acid-Catalyzed Esterification

This reaction, a classic example of Fischer esterification, involves the reaction of a carboxylic acid (succinic acid) with an alcohol (2-ethoxyethanol) in the presence of an acid catalyst, typically sulfuric acid. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol's hydroxyl group. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product.[3] Since succinic acid is a dicarboxylic acid, this process occurs at both ends of the molecule.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for synthesizing this compound.

Materials:

-

Succinic acid (1.0 mol)

-

2-Ethoxyethanol (2.2 mol)

-

Concentrated sulfuric acid (0.05 mol)

-

Toluene (as azeotropic agent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Charging Reactants: Add succinic acid, 2-ethoxyethanol, and toluene to the flask. A molar ratio of succinic acid to 2-ethoxyethanol of approximately 1:2.2 is common for driving the reaction to completion.[3]

-

Catalysis: While stirring, carefully add the concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acidic catalyst.

-

Washing: Subsequently, wash the organic layer with brine to remove residual salts and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the toluene using a rotary evaporator.

Purification: Vacuum Distillation

Due to its high boiling point, this compound is purified via vacuum distillation. This technique lowers the boiling point, preventing thermal degradation that could occur at atmospheric pressure.[3]

Procedure:

-

Transfer the crude product from the synthesis step into a distillation flask.

-

Set up a vacuum distillation apparatus.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the predicted boiling point under the applied pressure. Lower-boiling impurities (like excess 2-ethoxyethanol) will distill first.

Chapter 3: Spectroscopic Characterization

Structural verification of the synthesized this compound is critical. Standard spectroscopic methods including NMR, IR, and Mass Spectrometry are employed for this purpose. While specific spectral data for this exact molecule is not widely published, its structure allows for reliable prediction of its spectral features based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Due to the molecule's symmetry, only half of the protons will be unique. Key expected signals include:

-

A triplet corresponding to the methyl protons (-CH₃) of the terminal ethyl groups.

-

A quartet corresponding to the methylene protons (-O-CH₂-CH₃) adjacent to the methyl groups.

-

Two distinct triplets for the two methylene groups of the ethoxyethyl core (-O-CH₂-CH₂-O-).

-

A singlet for the two equivalent methylene groups of the central succinate backbone (-O-C(=O)-CH₂-CH₂-).

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals would correspond to the carbonyl carbon of the ester, the four distinct methylene carbons in the ethoxyethyl chain, and the terminal methyl carbon. The ester carbonyl signal would appear significantly downfield (~172 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester carbonyl group.

-

Multiple strong bands in the fingerprint region, typically around 1000-1300 cm⁻¹ , corresponding to the C-O stretching vibrations of the ester and ether linkages.

-

Absorption bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the alkane groups.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) should be observed at an m/z ratio corresponding to the molecular weight of the molecule (262.3).

-

Common fragmentation patterns for esters would likely be observed, including cleavage at the C-O bonds and rearrangements.

| Spectroscopic Data (Predicted) | |

| Technique | Expected Key Signals / Features |

| ¹H NMR | Triplet (~1.2 ppm), Quartet (~3.6 ppm), Multiple Triplets (~3.5-4.2 ppm), Singlet (~2.6 ppm) |

| ¹³C NMR | Signals for C=O (~172 ppm), -OCH₂-, -CH₂-, and -CH₃ groups |

| IR (cm⁻¹) | Strong C=O stretch (~1735 cm⁻¹), C-O stretches (~1000-1300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹) |

| Mass Spec (m/z) | Molecular Ion (M⁺) at 262; fragments corresponding to loss of ethoxyethyl groups |

Chapter 4: Key Applications and Mechanisms of Action

The unique bifunctional nature of this compound underpins its utility in diverse applications.

Caption: Relationship between properties and applications of this compound.

Cosmetic and Pharmaceutical Formulations

In cosmetics, this compound is highly valued as a multifunctional ingredient.[3]

-

Emollient and Texture Enhancer: It imparts a soft, smooth, and non-greasy feel to skin and hair care products, improving their spreadability and absorption.[1][9] This is due to its ester structure, which forms a light, occlusive film on the skin, preventing moisture loss.

-

Solvent: Its ability to dissolve a wide range of cosmetic ingredients, including both polar and non-polar substances, makes it an excellent solvent and coupling agent, ensuring formulation stability.[1][3]

-

Humectant: It can attract and retain water, contributing to skin hydration.[1][10]

-

API Solubilizer: In pharmaceuticals, its high solvency is critical for enhancing the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs).[3] By improving solubility, it can subsequently increase the bioavailability and therapeutic efficacy of a drug. It has been explored for use in transdermal delivery systems to help transport active agents across the skin barrier.[3]

Industrial Solvent Systems

Beyond personal care, this compound serves as a specialty solvent in industrial applications. It is used in formulations for coatings, paints, and adhesives where it can improve drying characteristics, adhesion, and penetration.[7] Its low volatility and relatively safe profile make it a favorable alternative to more hazardous solvents.[7]

Chapter 5: Safety and Handling

This compound is generally considered to have a favorable safety profile for its intended applications.

Toxicological Profile

Cosmetic safety assessments consistently rate this compound as a low-risk ingredient.[1] It is not associated with significant concerns regarding cancer, immunotoxicity, or developmental toxicity.[2]

| Toxicology Data | |

| Endpoint | Finding |

| Acute Oral Toxicity (Rat) | LD50 > 64 g/kg[3] |

| Cancer Risk | Low[1][2] |

| Allergies & Immunotoxicity | Low[1][2] |

| Irritation | Low risk, generally non-irritating and non-sensitizing[1][9][11] |

| Acnegenesis | Non-comedogenic[9], does not cause acne[6] |

Handling and Storage

Standard laboratory and industrial hygiene practices should be followed when handling this compound.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from direct sunlight and sources of ignition. Keep containers tightly sealed when not in use.

Conclusion

This compound is a highly versatile and functional diester with a unique combination of properties derived from its ether and ester moieties. Its excellent performance as a solvent, emollient, and solubilizer, coupled with a strong safety profile, makes it an invaluable ingredient in the cosmetic, personal care, and pharmaceutical industries. As the demand for high-performance, safe, and potentially bio-derived ingredients continues to grow, the role of this compound in advanced formulations is set to expand. Future research may focus on leveraging its unique solubility characteristics for novel drug delivery systems and exploring more efficient, green synthesis pathways.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. ewg.org [ewg.org]

- 3. This compound | 26962-29-8 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ensince.com [ensince.com]

- 7. Cas 26962-29-8,this compound | lookchem [lookchem.com]

- 8. This compound [myskinrecipes.com]

- 9. specialchem.com [specialchem.com]

- 10. sincereskincare.com [sincereskincare.com]

- 11. beautydecoded.com [beautydecoded.com]

A Technical Guide to Diethoxyethyl Succinate (CAS: 26962-29-8) for Research and Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of Diethoxyethyl Succinate, a diester of significant interest in the pharmaceutical, cosmetic, and chemical research sectors. Identified by its CAS number 26962-29-8, this compound's unique molecular structure, incorporating both ester and ether functionalities, imparts valuable properties such as broad solvency, effective emollience, and the potential to enhance the bioavailability of active ingredients.[1] We will delve into its chemical identity, synthesis and purification protocols, key applications in research and development, analytical characterization methods, and essential safety and handling procedures. This document is intended for scientists and professionals seeking to leverage the functional benefits of this compound in advanced formulations and chemical synthesis.

Chemical Identity and Core Properties

This compound is a synthetic diester formed from succinic acid and 2-ethoxyethanol.[2] Its structure is notable for the presence of two ethoxyethyl groups, which are responsible for its unique solubility characteristics, allowing it to be compatible with both hydrophobic and hydrophilic substances.[1] This dual compatibility makes it a highly versatile ingredient in complex formulations.

Nomenclature and Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 26962-29-8 | [3][4][5] |

| IUPAC Name | bis(2-ethoxyethyl) butanedioate | [4] |

| Synonyms | Butanedioic acid, bis(2-ethoxyethyl) ester; Succinic acid, bis(2-ethoxyethyl) ester; Crodamol DES; Ethane-1,2-dicarboxylic acid bis(2-ethoxyethyl) ester | [3][4][5][6] |

| Molecular Formula | C12H22O6 | [4][5] |

| Molecular Weight | 262.30 g/mol | [4] |

| SMILES | CCOCCOC(=O)CCC(=O)OCCOCC | [2] |

| FDA UNII | R1B8ZV94R9 | [4][5] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless transparent liquid | [7] |

| Solubility | Soluble in oil; Soluble in water (~6-8%); Soluble in alcohol (~10%) | [8] |

| Boiling Point | 327.8 ± 22.0 °C (Predicted) | [5] |

| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [5] |

| Key Features | Emollient, Solvent, Non-greasy feel, Texture enhancer | [2][8] |

Synthesis and Purification

The predominant method for synthesizing this compound is through a classic acid-catalyzed esterification, also known as Fischer esterification. This approach is well-established and efficient for producing high-purity esters.

Principle of Synthesis

The synthesis involves the reaction of succinic acid with two equivalents of 2-ethoxyethanol in the presence of an acid catalyst.[1] The catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by the hydroxyl group of 2-ethoxyethanol.[1] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism: Acid-Catalyzed Esterification

The mechanism proceeds through the formation of a tetrahedral intermediate, which subsequently eliminates a water molecule to yield the final ester product.

Caption: Mechanism of Acid-Catalyzed Esterification.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative procedure for synthesizing this compound.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The system should be vented through a drying tube to prevent moisture ingress.

-

Reactant Charging: Charge the flask with succinic acid (1.0 molar equivalent) and a suitable solvent like toluene.

-

Alcohol Addition: Add 2-ethoxyethanol (2.2 to 2.5 molar equivalents).[1] Using a slight excess of the alcohol helps to drive the equilibrium towards the product side.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% by weight of the reactants).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, providing a visual indicator of the reaction's progress. Continue reflux until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution, followed by a brine wash.

-

Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

Purification via Vacuum Distillation

The crude product obtained after solvent removal requires purification to remove unreacted starting materials and non-volatile impurities.

-

Rationale: Vacuum distillation is the method of choice for high-boiling point compounds like this compound.[1] By reducing the pressure, the boiling point of the ester is significantly lowered, which prevents thermal degradation that could occur at its atmospheric boiling point.[1]

-

Procedure: The crude ester is heated in a distillation apparatus under reduced pressure. Fractions are collected based on their boiling points, with the pure this compound distilling at a specific temperature-pressure combination, leaving behind non-volatile residues.

Applications in Research and Drug Development

This compound's unique properties make it a valuable excipient and solvent in various advanced applications.

-

High-Performance Solvent: Its ability to dissolve a wide range of active ingredients makes it highly effective in creating uniform and stable formulations.[1] This is particularly crucial in drug development for preventing the crystallization of active pharmaceutical ingredients (APIs), thereby enhancing product performance and shelf-life.[1]

-

Bioavailability Enhancement: For poorly soluble APIs, formulation with effective solvents like this compound can improve their dissolution rate and, consequently, their bioavailability.[1] This is a critical consideration in the development of both oral and topical drug delivery systems.

-

Emollient and Excipient: In topical and transdermal formulations, it functions as an emollient that improves the feel and spreadability of creams and lotions without leaving a greasy residue.[2][7] Its low irritation profile makes it suitable for products designed for sensitive skin.[2] As a skin conditioning agent, it helps to retain moisture and maintain the integrity of the skin barrier.[2]

Analytical Characterization Workflow

Ensuring the purity and identity of synthesized this compound is paramount. A standard analytical workflow involves chromatographic and spectroscopic techniques.

Caption: Standard workflow for synthesis and quality control.

-

Purity Assessment (Gas Chromatography): GC is an ideal method for determining the purity of volatile compounds like esters. A high-purity sample of this compound should yield a single major peak under appropriate column and temperature programming conditions.

-

Identity and Structural Verification (Spectroscopy):

-

FTIR Spectroscopy: The infrared spectrum should confirm the presence of key functional groups. Expect strong C=O stretching vibrations characteristic of esters (around 1735 cm⁻¹) and C-O stretching from the ether linkages.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation by showing the specific chemical shifts and coupling patterns for the protons and carbons in the ethoxyethyl and succinate moieties.

-

Safety, Handling, and Storage

This compound is considered to have a favorable safety profile, with a low risk of irritation or toxicity in cosmetic and pharmaceutical applications.[2][7]

-

Toxicological Profile: It is generally considered non-irritating and suitable for use on sensitive skin.[2] The EWG's Food Scores database gives it a rating of 1, indicating a low hazard.[5]

-

Personal Protective Equipment (PPE): When handling the neat chemical in a laboratory setting, standard safety protocols should be followed. This includes handling in a well-ventilated area and using appropriate PPE.[9]

-

Spill & Fire Procedures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

- 1. This compound | 26962-29-8 | Benchchem [benchchem.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. Cas 26962-29-8,this compound | lookchem [lookchem.com]

- 4. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 26962-29-8 [chemicalbook.com]

- 6. ru.unilongindustry.com [ru.unilongindustry.com]

- 7. ensince.com [ensince.com]

- 8. This compound [myskinrecipes.com]

- 9. chemicalbook.com [chemicalbook.com]

Spectroscopic data of Diethoxyethyl succinate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethoxyethyl Succinate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 26962-29-8), also known as bis(2-ethoxyethyl) butanedioate.[1][2] As a versatile diester utilized in the pharmaceutical, cosmetic, and personal care industries for its properties as a solvent and emollient, rigorous structural confirmation and purity assessment are paramount.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the rationale behind spectral interpretation, grounded in the principles of chemical structure and spectroscopic theory.

This compound is synthesized via the acid-catalyzed esterification of succinic acid with 2-ethoxyethanol.[3] The resulting molecule, with the formula C₁₂H₂₂O₆ and a molecular weight of 262.3 g/mol , possesses a symmetrical structure that is key to interpreting its spectroscopic signature.[1][2]

Molecular Structure and Spectroscopic Correlation

Understanding the molecular structure is the first step in predicting and interpreting spectroscopic data. The symmetry in this compound simplifies its NMR spectra, as chemically equivalent nuclei will produce identical signals. The diagram below illustrates the distinct proton (H) and carbon (C) environments that are probed by NMR spectroscopy.

Caption: Molecular structure of this compound with unique proton (H) and carbon (C) environments labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, a simplified spectrum is expected. For comparison, the well-characterized spectra of Diethyl succinate (CAS 123-25-1) provide a foundational reference for the succinate core.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments, their electronic environment, and the connectivity of adjacent protons.

Predicted ¹H NMR Data: The interpretation relies on predicting the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each unique proton. The presence of the electron-withdrawing ether oxygen and ester carbonyl groups will shift adjacent protons downfield.

| Labeled Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Hₐ (CH₃) | ~1.2 | Triplet (t) | 6H | Adjacent to a CH₂ group (Hᵦ). Standard alkyl chemical shift. |

| Hᵦ (O-CH₂) | ~3.5 | Quartet (q) | 4H | Adjacent to a CH₃ group (Hₐ). Shifted downfield by the ether oxygen. |

| H꜀ (O-CH₂) | ~3.6 | Triplet (t) | 4H | Adjacent to a CH₂ group (H꜀). Shifted downfield by the ether oxygen. |

| H꜀ (O-CH₂) | ~4.2 | Triplet (t) | 4H | Adjacent to a CH₂ group (H꜀). Shifted significantly downfield by the ester carbonyl group. |

| Hₑ (-CH₂-CH₂-) | ~2.6 | Singlet (s) | 4H | Protons on the succinate backbone. Due to symmetry, they are chemically equivalent and show no coupling. This is similar to the singlet observed for the equivalent protons in Diethyl succinate. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature (e.g., C=O, C-O, C-C). Proton-decoupled spectra are typically acquired, resulting in singlets for each carbon.

Predicted ¹³C NMR Data: The chemical shifts are highly dependent on the electronegativity of attached atoms. Carbons in carbonyl groups appear far downfield, followed by carbons single-bonded to oxygen.

| Labeled Carbon | Predicted δ (ppm) | Rationale |

| Cₐ (CH₃) | ~15 | Standard upfield chemical shift for a terminal methyl group. |

| Cᵦ (O-CH₂) | ~66 | Carbon attached to an ether oxygen. |

| C꜀ (O-CH₂) | ~64 | Carbon attached to an ether oxygen, slightly different environment due to proximity to the ester. |

| C꜀ (O-CH₂) | ~69 | Carbon attached to the ester oxygen, shifted downfield. |

| Cₑ (C=O) | ~172 | Characteristic chemical shift for an ester carbonyl carbon, similar to that in Diethyl succinate. |

| Cբ (-CH₂-CH₂-) | ~29 | Aliphatic carbon of the succinate backbone, consistent with related succinate esters. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).

-

Acquisition Parameters:

-

Mode: Proton-decoupled (e.g., using a WALTZ-16 decoupling sequence).

-

Number of scans: 1024 (or more, as ¹³C has low natural abundance).

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound will be dominated by features characteristic of esters and ethers. While full spectra are available in databases, the key absorptions can be reliably predicted.[1]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Strong |

| 1735 | C=O stretch | Ester | Strong, Sharp |

| 1250-1100 | C-O stretch | Ester and Ether | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place one drop of neat liquid this compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum.

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Range: 4000-400 cm⁻¹

-

-

Processing: The software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.

The successful synthesis of succinate ester resins has been verified by the clear presence of the ester band around 1720 cm⁻¹.[5] The most telling feature in the spectrum of this compound will be the intense C=O stretching vibration around 1735 cm⁻¹, confirming the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a fingerprint for identification. The National Institute of Standards and Technology (NIST) includes a reference mass spectrum for this compound, which is invaluable for confirmation.[1][3]

Predicted Mass Spectrometry Data (Electron Ionization - EI): In EI-MS, the molecule is fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

| m/z Value | Proposed Fragment | Rationale |

| 262 | [M]⁺ | Molecular ion (C₁₂H₂₂O₆)⁺. May be of low abundance or absent. |

| 217 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical. |

| 173 | [M - CH₂O(CH₂)₂OCH₂CH₃]⁺ | Cleavage of the ester bond with loss of the ethoxyethyl group. |

| 101 | [O=C-O(CH₂)₂OCH₂CH₃]⁺ | Fragment corresponding to the ethoxyethyl ester group. |

| 89 | [HO(CH₂)₂OCH₂CH₃]⁺ | Fragment corresponding to 2-ethoxyethanol. |

| 45 | [CH₂CH₂OH]⁺ or [OCH₂CH₃]⁺ | Common fragments from the ethoxyethyl side chain. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Instrument: A GC system coupled to a mass spectrometer with an EI source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak for this compound. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST).

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation and purity analysis.

Caption: Integrated workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is straightforward due to its symmetrical structure. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy verifies the presence of key ester and ether functional groups, and mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern for identification. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, which is essential for its application in regulated industries.

References

An In-depth Technical Guide to the Thermal Properties and Stability of Diethoxyethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal properties and stability of Diethoxyethyl Succinate. As a key excipient in pharmaceutical and cosmetic formulations, a thorough understanding of its behavior under thermal stress is critical for ensuring product quality, safety, and shelf-life. This document synthesizes available data, outlines established analytical methodologies, and offers expert insights into the interpretation of thermal analysis results for this compound.

Introduction to this compound: A Versatile Excipient

This compound (CAS No. 26962-29-8) is a diester of succinic acid and 2-ethoxyethanol.[1][2] Its chemical structure, featuring both ester and ether functionalities, imparts unique solubility characteristics, making it a valuable solvent and emollient in a variety of formulations.[3] In the pharmaceutical industry, it can be employed to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its favorable safety profile, with low potential for irritation, further contributes to its utility in topical and transdermal drug delivery systems.[2][4]

| Property | Value | Source |

| Chemical Name | Bis(2-ethoxyethyl) succinate | [1] |

| CAS Number | 26962-29-8 | [1] |

| Molecular Formula | C12H22O6 | [1] |

| Molecular Weight | 262.30 g/mol | [1] |

| Boiling Point | 390.00 to 391.00 °C (estimated) | [5] |

| Flash Point | 166.02 °C (estimated) | [5] |

Understanding Thermal Stability: Critical for Quality and Safety

The thermal stability of an excipient like this compound is a critical parameter that dictates its suitability for various manufacturing processes, such as heat sterilization and melt-based formulations. Thermal degradation can lead to the formation of impurities, loss of efficacy, and potential safety concerns. Therefore, a comprehensive assessment of its thermal properties is a non-negotiable aspect of formulation development.

Key Thermal Events

The primary thermal events of interest for this compound are:

-

Boiling Point: The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Decomposition Temperature: The temperature at which the molecule begins to chemically break down.

-

Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the temperature at which the material transitions from a hard, glassy state to a more rubbery, viscous state.

Thermal Decomposition Pathways of Succinate Esters

In the case of this compound, this would likely involve the cleavage of the ester bond, yielding succinic acid and 2-ethoxy-ethene. Secondary degradation pathways at higher temperatures could include homolytic scission and further decomposition of the initial products.[6][7]

The following diagram illustrates the proposed primary thermal decomposition pathway for this compound.

References

- 1. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. sincereskincare.com [sincereskincare.com]

- 4. ensince.com [ensince.com]

- 5. This compound, 26962-29-8 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites [mdpi.com]

Diethoxyethyl succinate as a bio-based solvent

An In-depth Technical Guide to Diethoxyethyl Succinate: A Bio-Based Solvent for Advanced Applications

Abstract

The imperative for sustainable and green chemistry has catalyzed the exploration of bio-based solvents as viable alternatives to their traditional, petroleum-derived counterparts.[1][2] this compound (DEES), a diester of succinic acid and 2-ethoxyethanol, is emerging as a multifunctional solvent with significant potential in the pharmaceutical, cosmetic, and personal care industries.[3] Its favorable safety profile, unique solubility characteristics, and the potential for a bio-based origin from fermented succinic acid position it as a compelling ingredient for modern formulations.[3] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, applications in drug development, and its environmental, health, and safety profile.

Introduction: The Shift Towards Bio-Based Solvents

The chemical industry is undergoing a paradigm shift, driven by regulatory pressures and a growing demand for environmentally responsible practices.[4][5] Solvents, which are fundamental to countless chemical processes, are a primary focus of this transition due to their large-volume usage and the potential environmental and health impacts of conventional options.[4][6] Bio-based solvents, derived from renewable biomass feedstocks like sugars, starches, and vegetable oils, offer a promising alternative.[1][7] They contribute to reducing the carbon footprint, often exhibit lower toxicity, and are typically biodegradable.[1][7]

This compound (CAS No. 26962-29-8), chemically known as bis(2-ethoxyethyl) butanedioate, belongs to the dicarboxylic acid ester family.[3][8] Its significance lies in its hybrid structure, incorporating ether functionalities from the 2-ethoxyethyl groups. This unique molecular architecture imparts compatibility with both hydrophobic and hydrophilic substances, making it a versatile solvent for complex formulations.[3] The "bio-based" aspect of DEES is primarily linked to its succinic acid precursor, which can be produced sustainably through the fermentation of carbohydrates.[3]

Physicochemical Properties

Understanding the fundamental properties of a solvent is critical for its effective application. This compound is a clear, colorless liquid with a low odor profile, making it suitable for formulations where fragrance is a concern.[9] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | Bis(2-ethoxyethyl) butanedioate | [8][10] |

| CAS Number | 26962-29-8 | [3][10] |

| Molecular Formula | C12H22O6 | [8][10] |

| Molecular Weight | 262.30 g/mol | [3][8] |

| Boiling Point | 327.5 ± 22.0 °C | [10][11] |

| Density | 1.064 ± 0.06 g/mL | [10] |

| Solubility | Soluble in oil; partially soluble in water (approx. 1-8%) and ethanol (approx. 10%). | [12][13] |

| Appearance | Colorless transparent liquid | [13][14] |

The dual ether linkages in its structure are key to its performance, allowing it to act as an effective solvent and solubilizer for a wide range of active ingredients that may have limited solubility in conventional cosmetic or pharmaceutical bases.[3][14]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the acid-catalyzed esterification of succinic acid with 2-ethoxyethanol.[3]

Reaction Mechanism

The reaction follows a well-established esterification mechanism:

-

Protonation: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of succinic acid, increasing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack: The hydroxyl group of 2-ethoxyethanol acts as a nucleophile, attacking the activated carbonyl carbon.[3]

-

Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Water Elimination: A molecule of water is eliminated, and the catalyst is regenerated, yielding the this compound ester.[3]

To drive the reaction to completion, water is typically removed continuously from the reaction mixture. Industrial-scale production often employs a molar ratio of succinic acid to 2-ethoxyethanol between 1:2 and 1:2.5 to maximize yield.[3]

Purification

Post-reaction, the crude product is purified to remove unreacted starting materials, the catalyst, and by-products. Vacuum distillation is the preferred method for this purification, as the reduced pressure lowers the boiling point of DEES, preventing thermal degradation.[3]

Applications in Pharmaceutical and Drug Development

This compound's properties make it a highly valuable excipient in the pharmaceutical industry.

-

Solvent and Solubilizer: It can significantly enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3] Its ability to dissolve a wide range of compounds makes it suitable for liquid and semi-solid dosage forms.

-

Emollient in Topicals: In dermatological preparations, it functions as a non-greasy emollient, improving the texture and feel of creams and lotions while helping to maintain the skin's moisture barrier.[10][14]

-

Plasticizer: Succinate esters are being explored as "green" plasticizers, and DEES can be used in the production of polymers for medical devices or drug delivery systems.[3]

EXPERIMENTAL PROTOCOL: Evaluating DEES for API Solubility Enhancement

This protocol outlines a standardized procedure to quantify the solubility of a poorly soluble API in this compound compared to a conventional solvent.

Objective: To determine and compare the saturation solubility of a model API (e.g., Ibuprofen) in this compound (DEES) and a benchmark solvent (e.g., Propylene Glycol).

Materials:

-

Model API (Ibuprofen)

-

This compound (DEES), analytical grade

-

Propylene Glycol (PG), analytical grade

-

HPLC-grade Acetonitrile and water

-

0.22 µm syringe filters

-

Thermostatic shaker/incubator

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of the API in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation:

-

Add an excess amount of the API to separate vials containing a fixed volume (e.g., 2 mL) of DEES and PG, respectively.

-

Ensure a solid excess of the API is visible in each vial to guarantee saturation.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant of each vial using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial to remove any undissolved API particles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered samples with acetonitrile to bring the API concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the regression equation from the calibration curve to calculate the concentration of the API in the diluted samples.

-

Multiply the result by the dilution factor to determine the saturation solubility of the API in both DEES and PG, expressed in mg/mL.

-

Environmental, Health, and Safety (EHS) Profile

For a solvent to be considered "green," a thorough evaluation of its EHS profile is essential. This compound is generally regarded as having a favorable safety profile.

Toxicology

Cosmetic safety assessments and available data indicate a low risk associated with the use of this compound in topical applications.[10][15] It is considered gentle, non-irritating, and suitable for sensitive skin.[9][10]

| Hazard Category | Risk Level | Source(s) |

| Cancer | Low | [10][16] |

| Allergies & Immunotoxicity | Low | [10][16] |

| Developmental & Reproductive Toxicity | Low | [10][16] |

| Use Restrictions | Low | [10][16] |

While data on acute oral and dermal toxicity is limited, the overall profile suggests it is relatively safe for its intended uses in cosmetics and pharmaceuticals.[3] As with any chemical, appropriate handling procedures should be followed, and patch testing is recommended for new cosmetic formulations.[15]

Environmental Fate and Biodegradability

The broader class of succinate esters is being investigated for its biodegradability.[3] Linear succinate diesters, which are structurally similar, have been shown to exhibit rapid biodegradation kinetics.[17] While specific data for DEES is not widely published, its ester linkages are susceptible to hydrolysis, suggesting it is unlikely to persist in the environment. However, it's important to note that its synthesis can involve petrochemicals unless a certified bio-based succinic acid is used, which is a key consideration in its life cycle assessment.[15] Discharging the chemical into drains should be avoided.[18]

Conclusion

This compound stands out as a versatile and high-performance bio-based solvent with significant promise for the pharmaceutical and cosmetic industries. Its unique ability to bridge the solubility gap between polar and non-polar substances, combined with a favorable safety profile and a non-greasy skin feel, addresses many challenges faced by formulators. The potential to derive its succinic acid precursor from renewable feedstocks aligns perfectly with the principles of green chemistry and sustainability. As research continues and the demand for safer, more environmentally friendly ingredients grows, this compound is well-positioned to become a staple in the development of next-generation drug delivery systems and advanced personal care products.

References

- 1. lee-enterprises.com [lee-enterprises.com]

- 2. Bio-derived Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. This compound | 26962-29-8 | Benchchem [benchchem.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistryforsustainability.org [chemistryforsustainability.org]

- 8. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. specialchem.com [specialchem.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. Cas 26962-29-8,this compound | lookchem [lookchem.com]

- 12. This compound [myskinrecipes.com]

- 13. ensince.com [ensince.com]

- 14. nbinno.com [nbinno.com]

- 15. sincereskincare.com [sincereskincare.com]

- 16. ewg.org [ewg.org]

- 17. researchgate.net [researchgate.net]

- 18. chemicalbook.com [chemicalbook.com]

Environmental fate and biodegradability of Diethoxyethyl succinate

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Diethoxyethyl Succinate

Introduction

This compound (CAS: 26962-29-8), chemically identified as Bis(2-ethoxyethyl) butanedioate, is a synthetic diester with a growing presence in various industrial and consumer applications.[1][2] It is valued for its properties as an emollient, skin conditioner, and solvent, making it a common ingredient in cosmetics, personal care products, and advanced formulations.[3][4][5] As the use of this compound expands, a thorough understanding of its environmental lifecycle—its fate, persistence, and biodegradability—becomes critical for comprehensive environmental risk assessment and the development of sustainable chemical products.

This technical guide offers a detailed examination of the environmental fate and biodegradability of this compound. From a Senior Application Scientist's perspective, this document synthesizes current knowledge on its physicochemical properties, abiotic and biotic degradation pathways, and the standardized methodologies used for its evaluation. The focus is not merely on presenting data but on elucidating the scientific rationale behind the expected environmental behavior of this compound and the experimental designs required to validate these predictions.

Section 1: Physicochemical Properties and Environmental Relevance

The environmental distribution and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, properties such as water solubility and density dictate its partitioning between aquatic, terrestrial, and atmospheric compartments.

| Property | Value | Source | Significance for Environmental Fate |

| IUPAC Name | Bis(2-ethoxyethyl) butanedioate | [1][2] | Defines the precise chemical structure for degradation analysis. |

| CAS Number | 26962-29-8 | [2][6] | Provides a universal identifier for database and regulatory searches. |

| Molecular Formula | C12H22O6 | [1][2] | Used to calculate theoretical oxygen demand (ThOD) and CO2 production (ThCO2) in biodegradation tests. |

| Molecular Weight | 262.30 g/mol | [1][2] | Influences properties like volatility and diffusion rates. |

| Physical State | Liquid | [1] | Affects handling in experimental setups and environmental dispersion. |

| Boiling Point | ~327.5 °C | [1] | Indicates low volatility, suggesting it will primarily reside in aquatic and soil/sediment compartments. |

| Density | ~1.064 g/mL | [1] | Being slightly denser than water, it may slowly sink in aquatic systems if undissolved. |

| Water Solubility | Partially soluble (Est. 27,300 mg/L) | [7][8] | Moderate solubility ensures it is bioavailable to aquatic microorganisms for degradation but may also partition to organic matter. |

These properties collectively suggest that this compound, upon release into the environment, will predominantly partition to the aqueous phase and soil. Its low volatility makes atmospheric transport unlikely. The presence of ester linkages is the most significant structural feature, pointing towards hydrolysis as a key degradation mechanism.

Section 2: Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For this compound, the primary abiotic pathway is hydrolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[9] As a diester, this compound is susceptible to hydrolysis, which breaks the two ester bonds to yield succinic acid and two molecules of 2-ethoxyethanol.[6]

Mechanism: The reaction can be catalyzed by both acids and bases.[6][9] Under environmental conditions (typically pH 5-9), both mechanisms can contribute to its degradation, although the reaction with pure water is generally slow.[9] The rate of hydrolysis is a critical parameter for determining the persistence of the compound in aquatic environments.

The expected hydrolysis reaction is as follows:

Caption: Hydrolytic degradation of this compound.

Photolysis

Section 3: Biotic Degradation

Biotic degradation, mediated by microorganisms, is expected to be the ultimate and most significant fate process for this compound and its hydrolysis products.

Aerobic Biodegradation

In the presence of oxygen, microorganisms are expected to readily degrade this compound. The process likely occurs in two stages:

-

Initial Hydrolysis: Extracellular enzymes (esterases) produced by microorganisms cleave the ester bonds, releasing succinic acid and 2-ethoxyethanol.[6]

-

Mineralization: The hydrolysis products are then taken up by microorganisms and used as carbon sources for energy and biomass, ultimately being converted to carbon dioxide, water, and mineral salts.[6][12]

A substance is considered readily biodegradable if it undergoes rapid and ultimate degradation in an aerobic environment under stringent test conditions, such as those defined by the OECD 301 guidelines.[13] These tests require reaching pass levels of 60% of theoretical CO2 production or 70% of dissolved organic carbon (DOC) removal within a 10-day window during the 28-day test period.[13][14][15] Given its structure, this compound is a strong candidate for being classified as readily biodegradable.

Caption: Proposed aerobic biodegradation pathway for this compound.

Anaerobic Biodegradation

In oxygen-depleted environments like aquatic sediments or anaerobic digesters, a different set of microorganisms would be responsible for degradation. While many simple organic molecules are degradable under anaerobic conditions, some compounds, including certain succinate-based polymers, have shown resistance.[16] The anaerobic biodegradability of this compound would need to be confirmed experimentally, for instance, by following guidelines such as OECD 311.[13] The expected pathway would still involve initial hydrolysis followed by fermentation and methanogenesis of the resulting acid and alcohol.

Section 4: Experimental Protocols for Assessment

To empirically determine the environmental fate of this compound, standardized laboratory tests are essential. The following protocols represent core methodologies for assessing its biodegradability and hydrolytic stability.

Protocol: OECD 301B - CO₂ Evolution Test (Ready Biodegradability)

This is the most recommended test for a soluble, non-volatile substance like this compound to assess ready aerobic biodegradability.[6]

Objective: To determine the ultimate aerobic biodegradability by measuring the amount of CO₂ produced over 28 days.

Methodology:

-

Preparation of Test Medium: A mineral salt medium is prepared (per OECD 301 guidelines) and aerated to saturate with oxygen.

-

Inoculum: An inoculum is sourced from a healthy, diverse microbial population, typically activated sludge from a domestic wastewater treatment plant. It is prepared to minimize its endogenous CO₂ production.

-

Test Setup:

-

Test Flasks (Duplicate): Mineral medium + Inoculum + this compound (e.g., at 10-20 mg/L of Total Organic Carbon).

-

Blank Control (Duplicate): Mineral medium + Inoculum only. This measures the CO₂ produced by the inoculum itself.

-

Reference Control (Single): Mineral medium + Inoculum + A readily biodegradable reference substance (e.g., sodium benzoate). This validates the activity of the inoculum.

-

Toxicity Control (Single): Mineral medium + Inoculum + Test Substance + Reference Substance. This checks if the test substance is toxic to the microorganisms.

-

-

Incubation: Flasks are incubated at 22 ± 2°C in the dark for 28 days. CO₂-free air is passed through the flasks, and the evolved CO₂ is trapped in a sodium hydroxide or barium hydroxide solution.

-

Measurement: The amount of CO₂ produced is measured periodically by titrating the trapping solution or by using an inorganic carbon analyzer.

-

Data Analysis: The percentage of biodegradation is calculated as: % Biodegradation = (CO₂ from Test Flask - CO₂ from Blank) / Theoretical CO₂ (ThCO₂) * 100

-

Validation: The test is valid if the reference compound reaches the pass level of 60% by day 14, and the difference between replicate test flasks at the end of the 10-day window is less than 20%.[14]

Caption: Experimental workflow for the OECD 301B biodegradability test.

Protocol: Hydrolysis as a Function of pH (based on OECD 111)

Objective: To determine the rate of abiotic hydrolysis at environmentally relevant pH values.

Methodology:

-

Buffer Preparation: Prepare sterile buffer solutions at pH 4, 7, and 9.

-

Test Setup: Add a low concentration of this compound (to ensure it remains dissolved) to each buffer solution in sterile, sealed test vessels.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.

-

Sampling & Analysis: At predetermined time intervals, take samples from each vessel. Analyze the concentration of the parent this compound using a suitable analytical method (e.g., HPLC).

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the rate constants (k) and the half-life (t₁/₂) for hydrolysis at each pH level.

Section 5: Ecotoxicological Profile (Data Gaps)

A complete environmental risk assessment requires both fate and effects data. While this compound is considered to have a low risk profile for human health in cosmetic applications, there is a significant lack of published data on its ecotoxicity.[1][3][17] A safety data sheet for the compound explicitly notes "no data available" for toxicity to aquatic invertebrates, algae, and microorganisms.[18]

To conduct a proper risk assessment, the following data would be required:

-

Acute aquatic toxicity: Tests on fish (e.g., OECD 203), daphnia (e.g., OECD 202), and algae (e.g., OECD 201).

-

Toxicity to microorganisms: An inhibition test on activated sludge (e.g., OECD 209) is crucial to ensure it does not harm the very organisms expected to biodegrade it in wastewater treatment plants.

Without this information, it is impossible to determine the potential risk to aquatic ecosystems.

Conclusion

This compound is a molecule whose environmental profile is largely predictable based on its chemical structure. Its two ester linkages make it a prime candidate for abiotic and biotic hydrolysis, which is the critical first step in its environmental degradation. The resulting products, succinic acid and 2-ethoxyethanol, are simple molecules that are expected to be readily mineralized by a wide range of microorganisms.

Based on this analysis, this compound is likely to be classified as readily biodegradable. However, this must be confirmed through standardized testing, such as the OECD 301 series. The primary data gaps for this compound lie in its ecotoxicological profile. Generating data on its effects on aquatic organisms is an essential next step to ensure its use is safe for the environment and to complete a comprehensive chemical risk assessment.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ensince.com [ensince.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 26962-29-8 | Benchchem [benchchem.com]

- 7. This compound, 26962-29-8 [thegoodscentscompany.com]

- 8. This compound [myskinrecipes.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. contractlaboratory.com [contractlaboratory.com]

- 14. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 15. oecd.org [oecd.org]

- 16. mdpi.com [mdpi.com]

- 17. ewg.org [ewg.org]

- 18. chemicalbook.com [chemicalbook.com]

Diethoxyethyl succinate hydrolysis and degradation pathways

An In-Depth Technical Guide to the Hydrolysis and Degradation of Diethoxyethyl Succinate

Introduction to this compound

This compound, chemically known as bis(2-ethoxyethyl) butanedioate, is a diester formed from succinic acid and 2-ethoxyethanol.[1][2] Its molecular structure incorporates both ester and ether functionalities, granting it unique solubility characteristics that make it compatible with both hydrophobic and hydrophilic substances.[1] This versatility has led to its widespread use as a solvent, emollient, and skin-conditioning agent in the cosmetics, personal care, and pharmaceutical industries.[1][3][4]

In pharmaceutical applications, its role can extend to enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] However, the very ester linkages that define its structure are also its primary point of vulnerability. Understanding the stability of this compound, particularly its susceptibility to hydrolysis and other degradation pathways, is critical for ensuring the quality, efficacy, and safety of any formulation in which it is used. This guide provides a detailed examination of these degradation processes, the factors that influence them, and the analytical methods required for their study.

The Core Degradation Pathway: Hydrolysis

Hydrolysis, the cleavage of a chemical bond by the addition of a water molecule, is the principal degradation pathway for this compound.[1] This reaction can be catalyzed by either acidic or basic conditions, each proceeding through a distinct mechanism to ultimately yield succinic acid and 2-ethoxyethanol.[1]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible process initiated by the protonation of a carbonyl oxygen.[1] This initial step increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by water.[1] The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and the elimination of an alcohol group (2-ethoxyethanol) to regenerate the carboxylic acid. This process can occur sequentially at both ester sites.

The key steps are:

-

Protonation of the Carbonyl Oxygen: The reaction begins when a hydronium ion (H₃O⁺) protonates the carbonyl oxygen, enhancing the carbonyl carbon's positive charge.[1]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon.[1]

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the alkoxy groups, converting it into a good leaving group.[1]

-

Elimination of 2-Ethoxyethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and releasing a molecule of 2-ethoxyethanol.

-

Deprotonation: The protonated carboxylic acid is deprotonated by water to yield succinic acid (or its monoester) and regenerate the acid catalyst (H₃O⁺).

Base-Catalyzed Hydrolysis (Saponification)

In basic conditions, hydrolysis is an irreversible process known as saponification. The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon. This is generally a faster and more common degradation pathway at neutral to alkaline pH.

The key steps are:

-

Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon of the ester.

-

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate.

-

Elimination of Alkoxide: The intermediate collapses, reforming the carbonyl double bond and eliminating a 2-ethoxyethoxide ion.

-

Proton Transfer: The newly formed carboxylic acid rapidly donates a proton to the highly basic 2-ethoxyethoxide ion, forming a carboxylate salt and a molecule of 2-ethoxyethanol. This final, irreversible step drives the reaction to completion.

Factors Influencing Hydrolytic Stability

The rate at which this compound hydrolyzes is not constant; it is profoundly influenced by several environmental and biological factors.[5]

| Factor | Effect on Hydrolysis Rate | Mechanistic Rationale |

| pH | Slowest near neutral pH; increases significantly in acidic and especially basic conditions.[5][6] | In basic conditions, the concentration of the strong nucleophile (OH⁻) is higher. In acidic conditions, the ester is activated by protonation.[1][6] |

| Temperature | Rate increases with higher temperatures.[5] | Provides the necessary activation energy for the reaction to occur, increasing the frequency and energy of molecular collisions. |

| Enzymes | Can be rapidly hydrolyzed by esterases present in biological systems (e.g., plasma, liver).[5][7] | Esterases are biological catalysts that provide an alternative, lower-energy pathway for ester cleavage.[7] |

| Solvent/Formulation | The presence of water is essential. The polarity and composition of the formulation can affect reactant accessibility.[5] | Water is a necessary reactant for hydrolysis. Formulation components can sterically hinder or electronically influence the ester groups. |

The presence of the ether oxygen in the ethoxyethyl group may also influence the hydrolysis rate compared to simpler analogs like diethyl succinate, potentially through electronic effects or by altering the molecule's interaction with water and other solvents.[1]

Broader Stability Profile: Forced Degradation Studies

To fully characterize the stability of a compound like this compound, particularly for pharmaceutical use, forced degradation (or stress testing) is essential.[8] These studies deliberately expose the compound to harsh conditions beyond those expected during normal handling or storage to identify all potential degradation products and pathways.[8] This is a critical requirement of regulatory bodies like the ICH.[8]

Common Stress Conditions for Esters:

-

Acid/Base Hydrolysis: As detailed above, this is the primary pathway.

-

Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide) to identify susceptibility to oxidation.

-

Photolytic Degradation: Exposure to UV or visible light to assess photosensitivity.

-

Thermal Degradation: Exposure to high heat to evaluate thermal stability.[9]

By analyzing the outcomes of these stress tests, researchers can develop a comprehensive stability profile, which informs formulation development, packaging selection, and the establishment of appropriate storage conditions.[8]

Analytical Methodologies for Stability Assessment

The study of this compound degradation requires robust analytical methods that can separate and quantify the parent compound from its degradation products. Such methods are termed "stability-indicating."[9][10][11]

Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most common technique for stability studies due to its high resolving power and sensitivity.[9][10] A reversed-phase C18 column is often used, and detection is typically performed with a UV detector.[9][10] For definitive identification of unknown degradation products, HPLC may be coupled with Mass Spectrometry (LC-MS).[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for identifying and quantifying the volatile degradation product, 2-ethoxyethanol.[5]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop and validate an HPLC method for analyzing this compound in the presence of its degradation products.

Objective: To establish a specific, accurate, and precise HPLC method capable of resolving this compound from products formed under acid and base stress conditions.

Materials & Reagents:

-

This compound Reference Standard

-

HPLC-grade Acetonitrile and Water[10]

-

Potassium Dihydrogen Phosphate, Orthophosphoric Acid (for buffer preparation)[10]

-

Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for stress studies

-

Discovery C18 column (or equivalent)[10]

Methodology:

-

Preparation of Solutions:

-

Mobile Phase: Prepare a buffered mobile phase (e.g., 20mM potassium dihydrogen phosphate adjusted to pH 3.8 with phosphoric acid) and mix with acetonitrile in a suitable ratio (e.g., 50:50 v/v).[10] Filter and degas.

-

Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by dilution.

-

Sample Solution: Prepare a sample of the formulation or bulk substance at a similar concentration.

-

-

Forced Degradation:

-

Acid Hydrolysis: Mix the sample solution with 0.1 N HCl and heat (e.g., at 60°C for 2 hours). Cool and neutralize with 0.1 N NaOH.

-

Base Hydrolysis: Mix the sample solution with 0.1 N NaOH at room temperature for a set time (e.g., 30 minutes). Neutralize with 0.1 N HCl.

-

-

Chromatographic Conditions (Initial):

-

Column: C18, 5 µm, 150 x 4.6 mm

-

Flow Rate: 1.0 mL/min[9]

-

Injection Volume: 20 µL

-

Detector Wavelength: 210 nm (or as determined by UV scan)

-

Column Temperature: 30°C

-

-

Method Development & Specificity:

-

Inject the unstressed standard, the placebo (if applicable), and the acid- and base-stressed samples.

-

Evaluate the chromatograms. The primary goal is to achieve baseline separation between the main this compound peak and any new peaks corresponding to degradation products.

-

Adjust the mobile phase composition (organic/aqueous ratio) or pH to optimize resolution.

-

The method is considered specific and stability-indicating if the degradation product peaks do not interfere with the parent peak.[10]

-

-

Method Validation (per ICH Guidelines):

-

Linearity: Analyze a series of concentrations to ensure the detector response is proportional to the analyte concentration.

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the active ingredient.

-

Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

-

Implications and Advanced Applications

A thorough understanding of this compound's degradation pathways has significant practical implications.

-

Formulation Strategies: To enhance stability, formulations should be buffered at a slightly acidic to neutral pH (where ester hydrolysis is slowest) and protected from high temperatures.[5] The use of anhydrous or low-water-content solvent systems can also be an effective strategy where applicable.

-

Prodrug Design: The succinate ester linkage is a common motif in prodrug design. A drug with poor solubility or permeability can be chemically attached to a succinate moiety to create a more lipophilic ester prodrug. Upon administration, endogenous esterases in the body hydrolyze the ester bond, releasing the active drug.[7] The hydrolysis kinetics of this compound can serve as a model for designing succinate-based prodrugs with desired release profiles.

-

Engineered Autohydrolysis: Recent research has shown that conjugating a succinic ester to specific peptide motifs, such as diglycine, can induce rapid, non-enzymatic autohydrolysis at physiological pH.[12] This innovative approach allows for controlled, esterase-independent release, potentially boosting cellular uptake and recovering drug efficacy for compounds that might otherwise be cleared too quickly.[12]

Conclusion

This compound is a versatile excipient whose utility is intrinsically linked to its chemical stability. The primary degradation pathway is hydrolysis of its two ester bonds, a reaction that is strongly catalyzed by both acidic and basic conditions and accelerated by heat and enzymes. Its degradation products are succinic acid and 2-ethoxyethanol. For researchers, scientists, and drug development professionals, a comprehensive understanding of these degradation mechanisms is not merely academic; it is a prerequisite for developing stable, safe, and effective formulations. By employing robust, stability-indicating analytical methods and leveraging knowledge of influencing factors, the degradation of this compound can be controlled and even harnessed for advanced applications like targeted drug delivery.

References

- 1. This compound | 26962-29-8 | Benchchem [benchchem.com]

- 2. ewg.org [ewg.org]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. parchem.com [parchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. ijrpr.com [ijrpr.com]